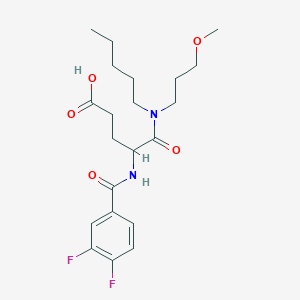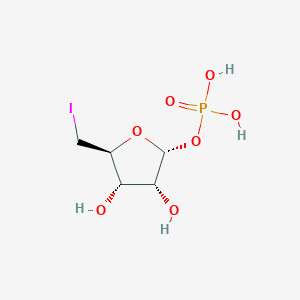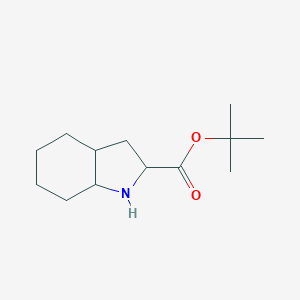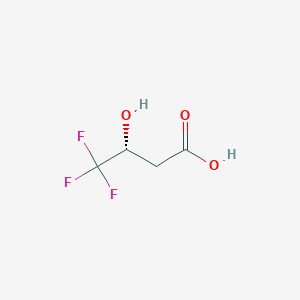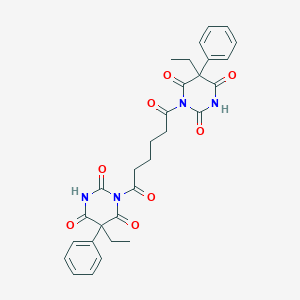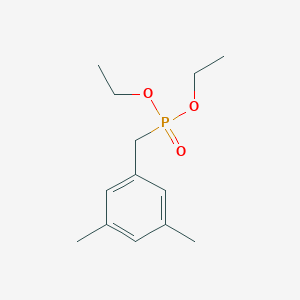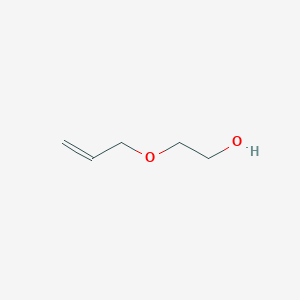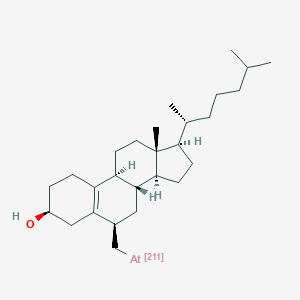
At-Ncl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
At-Ncl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of At-Ncl is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, At-Ncl has been shown to inhibit the activity of certain enzymes that are essential for cell division, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the activity of specific proteins that are essential for their growth and development.
Biochemische Und Physiologische Effekte
At-Ncl has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, At-Ncl has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the growth and development of specific insects, leading to their death. In materials science, At-Ncl has been shown to have specific properties that make it useful for the synthesis of new materials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using At-Ncl in lab experiments is its specificity. At-Ncl has been shown to have specific effects on certain enzymes and proteins, making it useful for studying their functions. Additionally, At-Ncl is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of using At-Ncl in lab experiments is its potential toxicity. At-Ncl has been shown to have toxic effects on certain cells and organisms, which can limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for research on At-Ncl. One area of research is the development of new At-Ncl derivatives with specific properties for various applications. Another area of research is the study of the mechanism of action of At-Ncl, which is not fully understood. Additionally, more research is needed to determine the potential toxicity of At-Ncl and its derivatives, which can limit their use in certain applications. Finally, more research is needed to explore the potential applications of At-Ncl in different fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, At-Ncl is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively. Further research is needed to explore the full potential of At-Ncl and its derivatives in various applications.
Synthesemethoden
At-Ncl is synthesized through a specific method that involves the condensation of an amine and an aldehyde. This method is known as the Mannich reaction and is widely used in organic chemistry. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product.
Wissenschaftliche Forschungsanwendungen
At-Ncl has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, At-Ncl has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, At-Ncl has been studied as a potential pesticide due to its ability to inhibit the growth of certain insects. In materials science, At-Ncl has been studied for its potential use in the synthesis of new materials.
Eigenschaften
CAS-Nummer |
101387-37-5 |
|---|---|
Produktname |
At-Ncl |
Molekularformel |
C27H45AtO |
Molekulargewicht |
596.6 g/mol |
IUPAC-Name |
[(3S,6R,8S,9S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]methyl(211At)astatine-211 |
InChI |
InChI=1S/C27H45AtO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+1 |
InChI-Schlüssel |
HJAXHGKQQWJCLH-LSBLOZSASA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[211At])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
Synonyme |
6-astatomethyl-19-norcholest-5(10)-en-3-ol At-NCL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



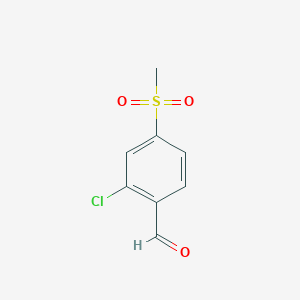
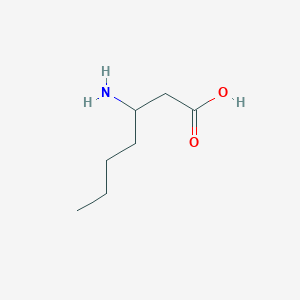
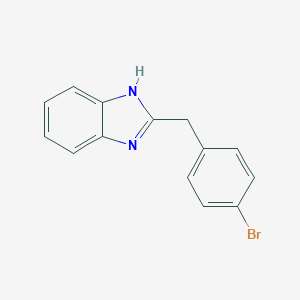
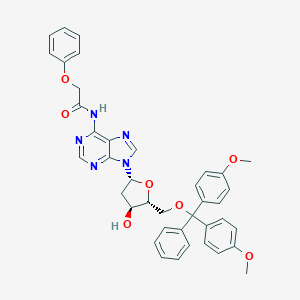
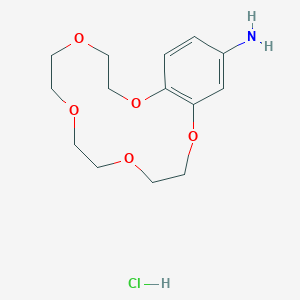
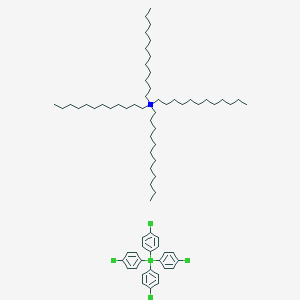
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
